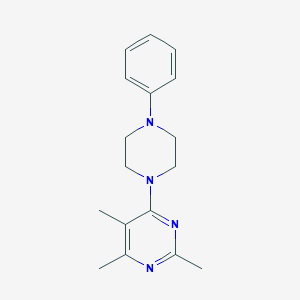![molecular formula C19H23N7 B6457643 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549001-56-9](/img/structure/B6457643.png)
2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H23N7 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.20149376 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle and prevent the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle and the induction of apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This prevents DNA replication and cell division, leading to cell cycle arrest . Additionally, the compound induces apoptosis, or programmed cell death, further reducing the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit cell growth and induce apoptosis in these cells . The compound’s potent dual activity against the examined cell lines and CDK2 makes it a promising candidate for further investigations .
生化分析
Biochemical Properties
In biochemical reactions, 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been found to interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and can vary depending on the specific cellular context . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-12-13(2)23-16(14-3-4-14)24-18(12)25-7-9-26(10-8-25)19-15-5-6-20-17(15)21-11-22-19/h5-6,11,14H,3-4,7-10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCZAOKOWLLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)
![3-phenyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457565.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine](/img/structure/B6457577.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457581.png)
![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457595.png)

![3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457618.png)
![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457626.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457651.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457656.png)
![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)
